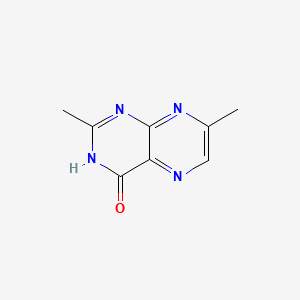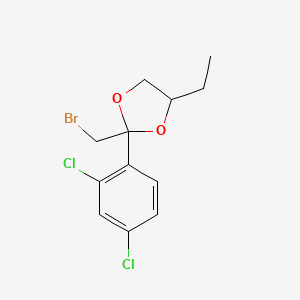![molecular formula C11H20ClN B13948370 2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13948370.png)
2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane is a spirocyclic compound that features a unique structural motif. This compound is part of a broader class of azaspiro compounds, which are known for their diverse biological activities and applications in medicinal chemistry. The spirocyclic structure imparts rigidity and three-dimensionality, making it an interesting scaffold for drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of strong bases and nucleophiles to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving minimal chromatographic purifications to make it economically viable. The use of continuous flow chemistry and automated synthesis platforms can further enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The spirocyclic structure can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride, nucleophiles such as amines and alcohols, and oxidizing agents like potassium permanganate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides.
Applications De Recherche Scientifique
2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs, particularly in the treatment of neurological disorders and infections.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industrial Applications: The compound is employed in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The spirocyclic structure allows for a high degree of specificity in binding, making it a valuable tool in drug discovery .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another spirocyclic compound with similar structural features but different biological activities.
2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane: A related compound used in the synthesis of advanced materials and drug development.
Uniqueness
What sets 2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane apart is its chloromethyl group, which provides a versatile handle for further chemical modifications. This feature, combined with its spirocyclic structure, makes it a unique and valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H20ClN |
|---|---|
Poids moléculaire |
201.73 g/mol |
Nom IUPAC |
2-(chloromethyl)-6-propan-2-yl-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C11H20ClN/c1-9(2)13-4-3-11(8-13)5-10(6-11)7-12/h9-10H,3-8H2,1-2H3 |
Clé InChI |
LBSNHCHYRIQYTC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCC2(C1)CC(C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(piperidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13948288.png)
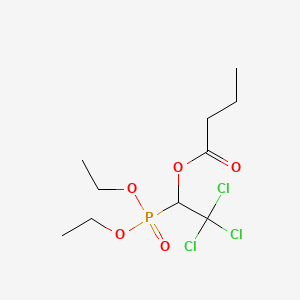
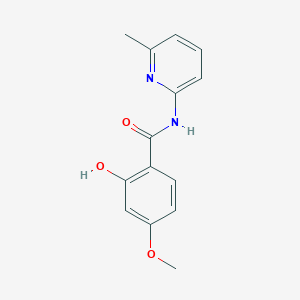
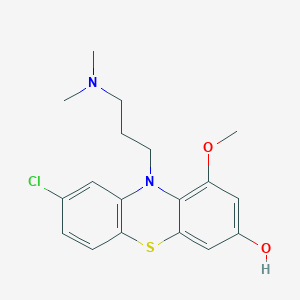
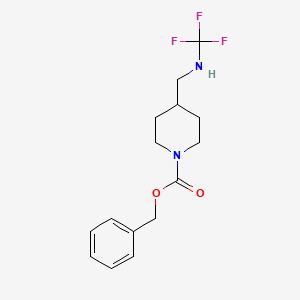
![[1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile](/img/structure/B13948321.png)
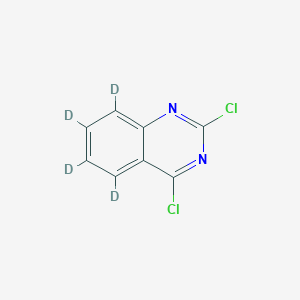
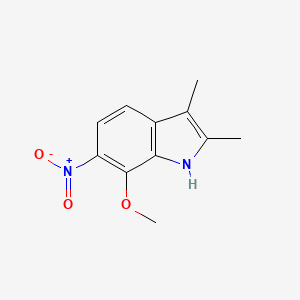
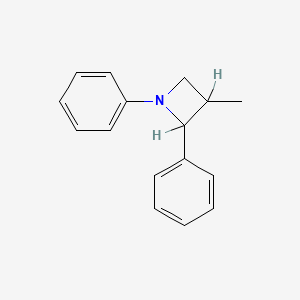
![3,5-Dibromo-2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13948351.png)
![1-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948358.png)

